3-isopropyl-N'-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
The synthetic routes for 3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involve the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 1-naphthaldehyde under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Chemical Reactions Analysis
3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Scientific Research Applications
3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the precise mechanisms .
Comparison with Similar Compounds
3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-isopropyl-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but differs in the position of the naphthyl group.
3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide: Another similar compound with slight variations in the molecular structure.
The uniqueness of 3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural configuration, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12(2)17-11-18(22-21-17)19(24)23-20-13(3)15-10-6-8-14-7-4-5-9-16(14)15/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEALSLINMUTNR-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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